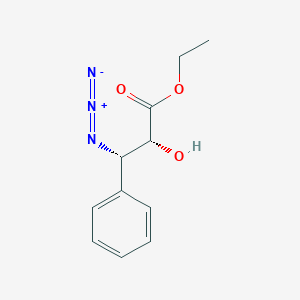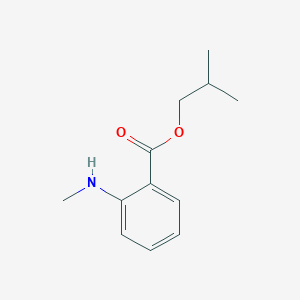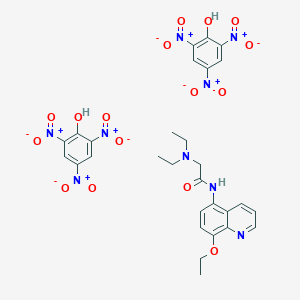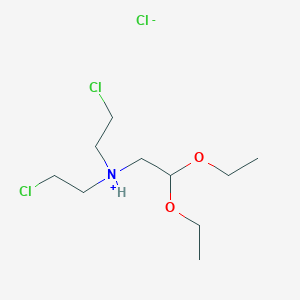
2,7-Dichloro-1,8-naphthyridine
Descripción general
Descripción
Synthesis Analysis
The synthesis of 2,7-Dichloro-1,8-naphthyridine derivatives has been explored through various methods, including palladium-catalyzed amidation processes and radical cyclization techniques. One approach involved catalytic amidation between 2-chloro- and 2,7-dichloro-1,8-naphthyridines and primary amides, yielding diamido-1,8-naphthyridines with good functional-group tolerance (G. Ligthart et al., 2006). Another method utilized tin-free radical cyclizations for constructing fused nitrogen-containing rings, demonstrating the versatility of 2,7-dichloro-1,8-naphthyridine in synthesizing complex heterocyclic compounds (E. Bacqué et al., 2004).
Molecular Structure Analysis
Structural characterization of 2,7-Dichloro-1,8-naphthyridine derivatives has revealed intricate molecular configurations. For instance, compounds derived from 2,7-dichloro-1,8-naphthyridine have been shown to exhibit diverse crystalline structures, demonstrating the compound's adaptability in forming various molecular architectures with potential opto-electrical applications (Kunyan Wang et al., 2012).
Chemical Reactions and Properties
The reactivity of 2,7-Dichloro-1,8-naphthyridine with nucleophiles has been extensively studied, showcasing its versatility in undergoing monosubstitution and disubstitution reactions. This reactivity pattern is crucial for the synthesis of a wide range of derivatives with varying functional groups, further expanding the compound's utility in chemical synthesis and material science (S. Sirakanyan et al., 2014).
Physical Properties Analysis
The physical properties of 2,7-Dichloro-1,8-naphthyridine derivatives have been characterized, indicating high thermal stability and phase transition temperatures. These findings are significant for the development of new materials with potential applications in electronics and photonics (Kunyan Wang et al., 2012).
Chemical Properties Analysis
The chemical properties of 2,7-Dichloro-1,8-naphthyridine derivatives, such as their ability to form complexes with metals and undergo various organic transformations, have been explored. These studies highlight the compound's potential as a versatile building block in organic synthesis and coordination chemistry (Ajay N Singh & R. Thummel, 2009).
Aplicaciones Científicas De Investigación
Organic Synthesis
- Field : Organic Chemistry
- Application : “2,7-Dichloro-1,8-naphthyridine” is a compound useful in organic synthesis . It serves as a structural analog of the functional group 2,7-dichloroquinoline .
- Method : The protonated form of this molecule reacts with aryl chlorides to produce hydrogen bonds and generate supramolecular complexes .
- Results : These complexes have been shown to be stable in solution and have low efficiency for electron transfer reactions .
Synthesis of Difunctionalized-1,8-Naphthyridines
- Field : Medicinal Chemistry
- Application : “2,7-Dichloro-1,8-naphthyridine” is used in the synthesis of 2,7-difunctionalized-1,8-naphthyridines . These compounds have potential medicinal activity and are used as important binding units in the molecular design of synthetic receptors .
- Method : The synthesis involves starting from 2-amino-7-methylnaphthyridine, which is obtained by the condensation of commercially available 2,6-diaminopyridine and 3-oxo-butyraldehyde dimethyl acetal .
- Results : This method has led to the synthesis of four 2,7-difunctionalized-1,8-naphthyridines and a novel triethylene glycol ether-linked dinaphthyridine compound .
Biological Activities
- Field : Pharmacology
- Application : Substituted 1,8-naphthyridine compounds, which can be synthesized from “2,7-Dichloro-1,8-naphthyridine”, are used as antihypertensives, antiarrhythmics, herbicide safeners, and also as immunostimulants .
Ligands and Components of Light-Emitting Diodes
- Field : Materials Science
- Application : 1,8-Naphthyridines, which can be synthesized from “2,7-Dichloro-1,8-naphthyridine”, are used as ligands and components of light-emitting diodes .
Dye-Sensitized Solar Cells
- Field : Energy Science
- Application : 1,8-Naphthyridines, which can be synthesized from “2,7-Dichloro-1,8-naphthyridine”, are used in dye-sensitized solar cells .
Molecular Sensors
- Field : Sensor Technology
- Application : 1,8-Naphthyridines, which can be synthesized from “2,7-Dichloro-1,8-naphthyridine”, are used as molecular sensors .
Multicomponent Reactions
- Field : Synthetic Chemistry
- Application : “2,7-Dichloro-1,8-naphthyridine” can be used in multicomponent reactions (MCR) to efficiently generate a diverse set of complex molecular architectures which have wide application in medicinal chemistry and chemical biology .
Green Strategy in Friedländer Approach
- Field : Green Chemistry
- Application : “2,7-Dichloro-1,8-naphthyridine” can be used in the Friedländer approach using green strategy for the synthesis of 1,8-naphthyridines .
Hydroamination of Terminal Alkynes
Propiedades
IUPAC Name |
2,7-dichloro-1,8-naphthyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Cl2N2/c9-6-3-1-5-2-4-7(10)12-8(5)11-6/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCTQOZWTYDPEPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1C=CC(=N2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60447654 | |
| Record name | 2,7-dichloro-1,8-naphthyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60447654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,7-Dichloro-1,8-naphthyridine | |
CAS RN |
55243-02-2 | |
| Record name | 2,7-dichloro-1,8-naphthyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60447654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![6-Azatricyclo[3.2.0.02,4]heptan-7-one,6-(1-methylethyl)-,(1alpha,2bta,4bta,5alpha)-(9CI)](/img/structure/B19024.png)


![5-(5-Chlorosulfonyl-2-ethoxyphenyl)-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B19030.png)


![3-[5-(4-fluorophenyl)-1,5-dioxopentyl]-4-phenyl-(4S)-2-oxazolidinone](/img/structure/B19038.png)

